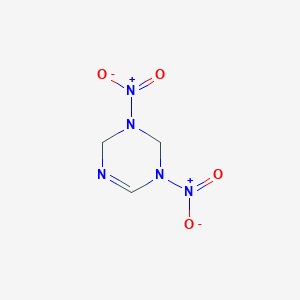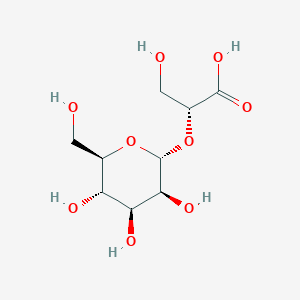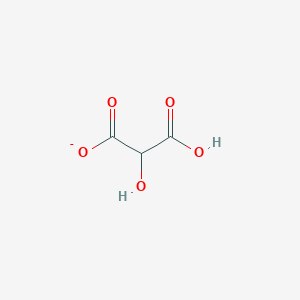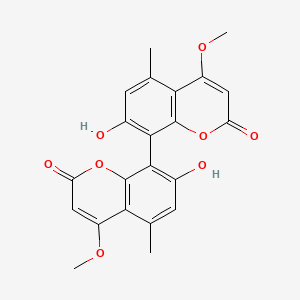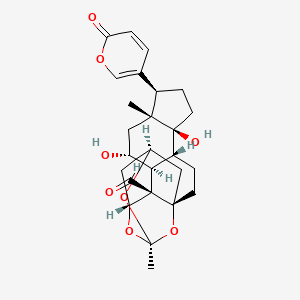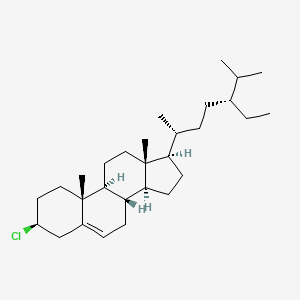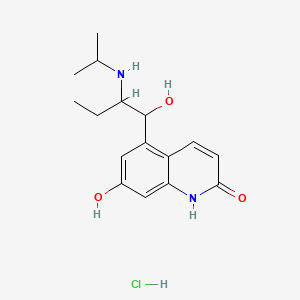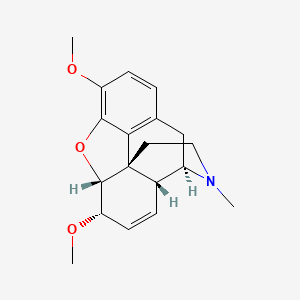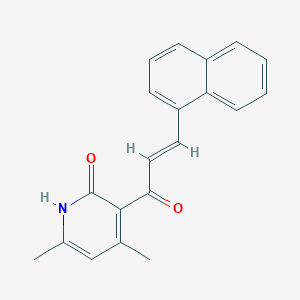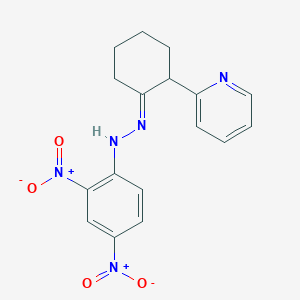
18-Hydroxyoleic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-hydroxyoleic acid is an omega-hydroxy fatty acid that is 18-hydroxyoctadecanoic acid which has been dehydrogenated to introduce a trans double bond at the 9-10 position. It has a role as a plant metabolite. It is an omega-hydroxy fatty acid, a long-chain fatty acid, a straight-chain fatty acid and a hydroxy monounsaturated fatty acid. It derives from an oleic acid. It is a conjugate acid of a 18-hydroxyoleate.
Aplicaciones Científicas De Investigación
Role in Plant Senescence
18-Hydroxyoleic acid is significant in the process of plant senescence. Studies have shown that during the senescence of higher plants, 18-hydroxyoleic acid undergoes type II photooxidation. This results in the formation of specific compounds affecting the unsaturated components of plant cutins, especially in senescent plants where the formation rate of singlet oxygen (1O2) exceeds the quenching capacity of the photoprotective system. This indicates the importance of photooxidation of unsaturated components in plant cutins in the natural environment (Rontani et al., 2005).
Biosynthesis of Hydroxy C18 Acids
Research has also highlighted the role of 18-hydroxyoleic acid in the biosynthesis of hydroxy C18 acids. Experiments with apple skin slices showed the incorporation of oleic acid into 18-hydroxyoleic acid, suggesting a pathway for the biosynthesis of these acids. This process involves hydration of the double bond of ω-hydroxyoleic acid and epoxidation followed by hydration (Kolattukudy et al., 1971).
Enzymatic Epoxidation in Spinach
Enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy- cis -9,10-epoxystearic acid has been observed in spinach (Spinacia oleracea). This process, crucial for the formation of the cutin polymer in spinach leaf, requires various factors like ATP, CoA, NADPH, and oxygen. This unique epoxidase is associated with the cutin polymer and shows stringent substrate specificity (Croteau & Kolattukudy, 1975).
Hydroxylation by Yeast Species
A yeast species, Torulopsis, has been found to hydroxylate long chain C18 compounds like oleic acid to produce hydroxylated fatty acids, further converting them to glycosides. This study provides insight into the enzymatic mechanisms involved in the hydroxylation of oleic acid and the formation of its derivatives (Heinz et al., 1969).
Involvement in Biosynthesis of Cutin Acids
The role of 18-hydroxyoleic acid in the biosynthesis of the C18 family of cutin acids has been demonstrated through synthetic substrates. This process includes the conversion of 18-hydroxyoleic acid to 18-hydroxy-9,10-epoxystearic acid and further to 9,10,18-trihydroxystearic acid. This pathway is crucial for the formation of the structural component of plant cuticles (Croteau & Kolattukudy, 1974).
Propiedades
Nombre del producto |
18-Hydroxyoleic acid |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
(Z)-18-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,19H,3-17H2,(H,20,21)/b2-1- |
Clave InChI |
LQUHZVLTTWMBTO-UPHRSURJSA-N |
SMILES isomérico |
C(CCCCO)CCC/C=C\CCCCCCCC(=O)O |
SMILES |
C(CCCCO)CCCC=CCCCCCCCC(=O)O |
SMILES canónico |
C(CCCCO)CCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)
![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)


